
5-(4-Chlorobenzyl)-2-morpholinothiazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorobenzyl)-2-morpholinothiazol-4-amine is a chemical compound that belongs to the class of thiazole derivatives It is characterized by the presence of a 4-chlorobenzyl group attached to the thiazole ring, which is further substituted with a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzyl)-2-morpholinothiazol-4-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the thiazole intermediate.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction using morpholine and the thiazole intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chlorobenzyl)-2-morpholinothiazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and morpholine positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: 4-chlorobenzyl chloride, morpholine, basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-(4-Chlorobenzyl)-2-morpholinothiazol-4-amine involves its interaction with specific molecular targets. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, disrupting metabolic pathways in microorganisms.
Interacting with Cell Membranes: The compound may interact with cell membranes, leading to increased permeability and cell death.
Binding to DNA: It can bind to DNA, interfering with replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-(4-Chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide: This compound shares the 4-chlorobenzyl group but has a different core structure.
4-Chlorobenzyl Chloride: A simpler compound that can be used as a precursor in the synthesis of more complex molecules.
Uniqueness
5-(4-Chlorobenzyl)-2-morpholinothiazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring, coupled with the morpholine and 4-chlorobenzyl groups, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C14H16ClN3OS |
|---|---|
Poids moléculaire |
309.8 g/mol |
Nom IUPAC |
5-[(4-chlorophenyl)methyl]-2-morpholin-4-yl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C14H16ClN3OS/c15-11-3-1-10(2-4-11)9-12-13(16)17-14(20-12)18-5-7-19-8-6-18/h1-4H,5-9,16H2 |
Clé InChI |
WOALYCAADBROGG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=C(S2)CC3=CC=C(C=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


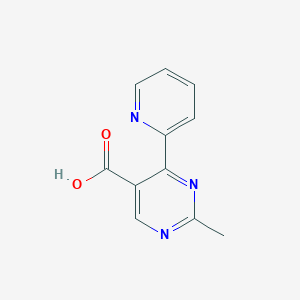

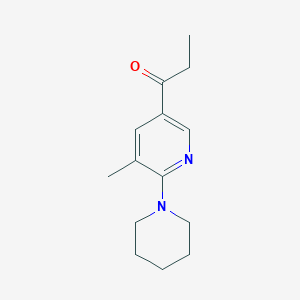
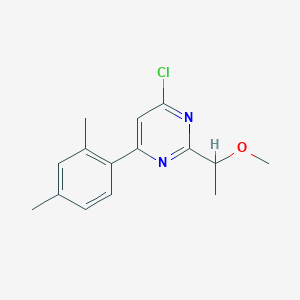
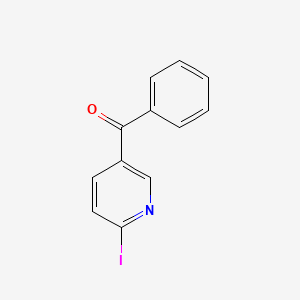
![3-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B11792310.png)
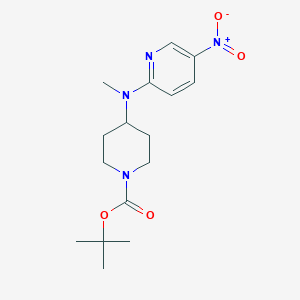

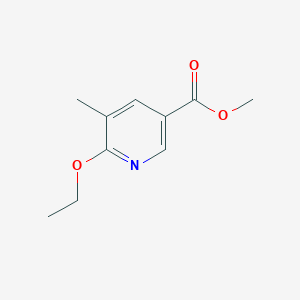
![2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11792334.png)
![1,6-Dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B11792345.png)
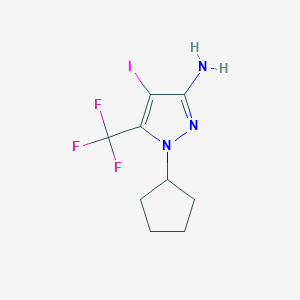

![3-Aminobenzo[d]isoxazol-6-ol](/img/structure/B11792354.png)
